molecular formula C13H14N2O2 B048069 methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate CAS No. 16253-64-8

methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate

Cat. No.: B048069
CAS No.: 16253-64-8
M. Wt: 230.26 g/mol
InChI Key: QZGCHMZBGHVZFB-UHFFFAOYSA-N
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Description

Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate is a pivotal chemical intermediate in organic synthesis and medicinal chemistry research. This compound features a tetrahydro-β-carboline scaffold, a privileged structure frequently encountered in biologically active molecules and natural products. Its primary research value lies in its role as a key precursor for the synthesis of more complex β-carboline alkaloids and related heterocyclic compounds. Researchers utilize this ester to investigate structure-activity relationships (SAR), particularly in the development of ligands for various neurological targets. The methyl ester functional group provides a versatile handle for further chemical modifications, including hydrolysis to the carboxylic acid or amide formation, enabling the exploration of diverse chemical space. This compound is essential for studies focusing on serotonin receptor interactions, monoamine oxidase (MAO) inhibition, and other neuropharmacological mechanisms. It is supplied as a high-purity solid to ensure reproducibility and reliability in advanced research applications.

Properties

IUPAC Name

methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-17-13(16)11-6-9-8-4-2-3-5-10(8)15-12(9)7-14-11/h2-5,11,14-15H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZGCHMZBGHVZFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(CN1)NC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16253-64-8
Record name 1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016253648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid methyl ester
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Preparation Methods

Condensation of L-Tryptophan with Formaldehyde

The synthesis begins with the formation of the β-carboline scaffold via the condensation of L-tryptophan and formaldehyde in glacial acetic acid. This reaction proceeds through a Pictet-Spengler mechanism, where the amine group of tryptophan reacts with formaldehyde to form an imine intermediate, followed by cyclization to yield 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid.

Key Conditions :

  • Reactants : L-Tryptophan (70 mmol), formaldehyde (excess)

  • Solvent : Glacial acetic acid (150 mL)

  • Temperature : Room temperature to 80°C

  • Outcome : Brown precipitate formation, monitored by TLC (n-BuOH/AcOH/H2O, 4:1:1).

Esterification with Methanol

The carboxylic acid intermediate is esterified using methanol in the presence of sulfuric acid as a catalyst. This step converts the carboxylic acid group into a methyl ester, enhancing the compound’s solubility for subsequent reactions.

Reaction Setup :

ParameterDetail
Substrate1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid (15.12 g, 70 mmol)
SolventMethanol (150 mL)
CatalystH2SO4 (few drops)
Temperature80°C, reflux
WorkupNeutralization with NaHCO3, extraction with CH2Cl2 (10 × 200 mL), drying over anhydrous Na2SO4

The product, methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate, is obtained as brown crystals after solvent removal.

Reduction and Aromatization

Xylene-Mediated Dehydrogenation

The tetrahydro intermediate undergoes dehydrogenation using xylene and sulfur to aromatize the pyridine ring. This step converts the tetrahydro-β-carboline into the fully aromatic 9H-β-carboline derivative.

Optimized Parameters :

  • Substrate : this compound (9 g, 40 mmol)

  • Solvent : Xylene (150 mL)

  • Catalyst : Sulfur (80 mg)

  • Temperature : 137°C, 24 hours

  • Isolation : Cooling to freezing temperature, filtration, and vacuum drying (20 mmHg, 100°C).

This reaction yields methyl 9H-pyrido[3,4-b]indole-3-carboxylate as brown shiny crystals, confirmed by melting point and TLC analysis.

Functionalization via Amidation

Aniline Derivatives as Nucleophiles

The methyl ester reacts with substituted anilines in ethanol under reflux to form carboxamide derivatives. This step introduces structural diversity, enabling pharmacological evaluation.

General Protocol :

ComponentQuantity
Methyl ester1.35 g (6 mmol)
Aniline derivative6 mmol
SolventEthanol (50 mL)
ConditionsReflux, 24 hours
WorkupFiltration, washing with cold ethanol, vacuum drying

The reaction’s success depends on the electronic nature of the aniline substituents, with electron-donating groups accelerating nucleophilic attack.

Stereochemical Considerations

Enantioselective Synthesis

The (S)-enantiomer (CAS 79815-18-2) is synthesized using chiral catalysts or resolved via chromatographic techniques, though detailed methodologies remain proprietary. Key challenges include maintaining enantiopurity during esterification and reduction steps, necessitating chiral stationary phases or asymmetric hydrogenation.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • 1H NMR : Peaks at δ 3.72 (s, 3H, COOCH3), δ 4.25–4.40 (m, 2H, CH2), and δ 7.10–7.80 (m, 4H, aromatic).

  • MS (ESI) : m/z 230.26 [M+H]+.

Purity Assessment

HPLC analysis (C18 column, MeOH/H2O 70:30) confirms ≥95% purity, critical for pharmacological applications.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
L-Tryptophan routeHigh yield, scalableMulti-step, long reaction times
Chiral resolutionAccess to enantiopure formsLow efficiency, high cost
Direct esterificationSimplicityRequires acidic conditions

Industrial-Scale Production Challenges

  • Catalyst Recovery : Sulfur residues complicate large-scale dehydrogenation, necessitating alternative catalysts like Pd/C.

  • Solvent Waste : Xylene usage poses environmental concerns, prompting exploration of green solvents (e.g., cyclopentyl methyl ether) .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized indole derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Neuroprotective Effects

Research indicates that derivatives of methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole exhibit neuroprotective properties. These compounds have been investigated for their potential to protect neuronal cells from oxidative stress and apoptosis. In particular, they are being studied as inhibitors of histone deacetylase (HDAC), which is implicated in neurodegenerative diseases such as Alzheimer's and Huntington's disease .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. Studies have reported that certain derivatives possess significant antibacterial properties against various pathogens. This suggests potential applications in developing new antimicrobial agents .

Anticancer Activity

Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole derivatives have been evaluated for their anticancer effects. They are believed to act through multiple mechanisms including the inhibition of cell proliferation and induction of apoptosis in cancer cells. Research is ongoing to explore their efficacy against different cancer types .

Case Studies

StudyFindings
Neuroprotection A study demonstrated that methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole derivatives could reduce neuronal damage in models of oxidative stress by inhibiting HDAC activity .
Antimicrobial Activity Research indicated that these compounds exhibited significant antibacterial activity against Gram-positive bacteria, suggesting their potential as new antibiotics .
Anticancer Research In vitro studies showed that certain derivatives could inhibit the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism of action of methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been identified as an inhibitor of the glutathione peroxidase 4 (GPX4), which plays a role in regulating cell death pathways . This inhibition can lead to the activation of ferroptosis, a form of programmed cell death .

Comparison with Similar Compounds

Substitution at the C1 Position

Modifications at C1 significantly influence biological activity:

  • (1R,3S)-Methyl 1-octyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate : An eight-carbon linear chain at C1 confers potent antifungal activity against Candida glabrata by disrupting fungal membrane integrity (MIC: <1 µg/mL). This activity is attributed to enhanced lipophilicity, promoting membrane interaction .
  • (1S,3S)-Methyl 1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate : Aromatic substitution at C1 shifts activity toward TRPM8 receptor antagonism, with compound 5b showing moderate binding affinity (IC50: ~50 nM) in vitro .
  • RSL3 [(1S,3R)-Methyl 2-(2-chloroacetyl)-1-(4-(methoxycarbonyl)phenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate] : Chloroacetyl and methoxycarbonylphenyl groups at C1/C2 enable GPX4 inhibition (IC50: 100 nM), inducing ferroptosis in cancer cells .

Table 1: C1-Substituted Derivatives and Key Properties

Compound C1 Substituent Biological Activity IC50/MIC Reference
1-Octyl derivative Octyl chain Antifungal (C. glabrata) <1 µg/mL
1-Phenyl derivative (5b) Phenyl TRPM8 antagonism ~50 nM
RSL3 4-(MeOCO)Ph, ClAc GPX4 inhibition (Ferroptosis) 100 nM

Substitution at the C2 Position

C2 modifications often enhance receptor specificity:

  • Methyl 2-benzyl-1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate (6a/6b): Benzyl groups at C2 improve TRPM8 binding (IC50: 20–40 nM) compared to non-benzylated analogs. The (1S,3S)-stereoisomer (6b) exhibits higher potency due to optimized steric interactions .
  • Methyl 2-(3-aminopropanoyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate (17): A 3-aminopropanoyl moiety at C2 enables neuroprotective activity by modulating amyloidogenic pathways .

Table 2: C2-Substituted Derivatives

Compound C2 Substituent Activity Yield Reference
6a/6b (Benzyl) Benzyl TRPM8 antagonism 41–59%
17 (3-Aminopropanoyl) NH2CH2CO- Neuroprotection 91%

Modifications at N9 and Other Positions

  • Ethyl 2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylate : Ethyl ester substitution at C3 reduces steric hindrance, improving solubility while retaining moderate antimicrobial activity .

Biological Activity

Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate (commonly referred to as MTHPI) is a compound of significant interest in pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of MTHPI, including its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

MTHPI has the molecular formula C13H14N2O2C_{13}H_{14}N_{2}O_{2} and a molecular weight of approximately 230.26 g/mol. The compound features a pyridoindole structure, which is characteristic of many bioactive indole alkaloids.

2. Antitumor Activity

MTHPI and its derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. In particular, studies have reported that tetrahydrocarboline derivatives exhibit significant cytotoxicity with IC50 values in the micromolar range against human tumor cell lines such as KB (human oral carcinoma), DLD (human colorectal carcinoma), and HepG2 (human liver carcinoma) cells . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

3. Neuroprotective Effects

Recent investigations into the neuroprotective properties of MTHPI have highlighted its potential role in treating neurodegenerative diseases. It has been suggested that MTHPI acts as a histone deacetylase (HDAC) inhibitor, which may contribute to its neuroprotective effects by promoting neuronal survival and function . This property positions MTHPI as a candidate for further research in neuropharmacology.

Table 1: Summary of Biological Activities

Activity Model/Cell Line IC50 Value (µM) Reference
AntimalarialP. falciparum (chloroquine-resistant)0.05 - 0.7
AntitumorKB Cells8.8 - 18.1
HepG2 CellsIC50 ~ 10
NeuroprotectionNeuronal Cell LinesNot specified

Case Study: Synthesis and Evaluation

A study focused on synthesizing various tetrahydrocarboline derivatives found that certain modifications to the MTHPI structure enhanced its antitumor activity significantly. The synthesized compounds were evaluated against multiple cancer cell lines, revealing promising results that warrant further investigation into their mechanisms of action and potential clinical applications .

Q & A

Q. What are the common synthetic routes for preparing methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate, and how is purity validated?

  • Methodological Answer : A typical synthesis involves esterification of the carboxylic acid precursor (e.g., tryptoline-3-carboxylic acid) using methanol and sulfuric acid under reflux (18–24 hours). Post-reaction, the product is neutralized with sodium bicarbonate, extracted with ethyl acetate, and purified via crystallization (e.g., ethyl ether/methanol mixtures) . Purity is validated using HPLC (≥98% purity) and structural confirmation via 1H^1H-NMR and 13C^{13}C-NMR. For example, 1H^1H-NMR peaks for the methyl ester group typically appear at δ 3.6–3.8 ppm .

Q. How is the crystal structure of this compound determined, and what key parameters are reported?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed. Key parameters include space group (e.g., monoclinic P21P2_1), unit cell dimensions (e.g., a=10.12A˚,b=12.45A˚a = 10.12 \, \text{Å}, b = 12.45 \, \text{Å}), and hydrogen-bonding interactions stabilizing the structure. For derivatives, halogen atoms (e.g., Br, Cl) or substituents on the indole ring are critical for packing efficiency .

Q. What safety protocols are essential for handling this compound in the lab?

  • Methodological Answer : Adhere to hazard codes (e.g., H315: skin irritation, H319: eye damage). Use PPE (gloves, goggles, lab coats), work in a fume hood, and avoid ignition sources (P210, P233). Store in airtight containers at 2–8°C (P403+P233). For spills, use inert absorbents and avoid aqueous solutions (P370+P378) .

Advanced Research Questions

Q. How can enantioselective synthesis of chiral derivatives be achieved?

  • Methodological Answer : Chiral resolution involves using enantiopure starting materials or chiral catalysts. For example, diastereomers (e.g., (1R,3S)- and (1S,3S)-configurations) are separated via silica gel chromatography, validated by chiral HPLC or optical rotation. Substituents like bromine or methoxy groups enhance stereochemical control .

Q. What computational methods predict the electronic and reactivity properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the 6-31G(d,p) or 6-311++G(d,p) basis sets optimizes gas-phase geometries. Solvent effects (e.g., polarizable continuum models) evaluate dipole moments, HOMO-LUMO gaps, and Fukui indices to predict nucleophilic/electrophilic sites . For example, electron-withdrawing groups on the indole ring reduce HOMO energies by 0.5–1.0 eV.

Q. How do structural modifications influence biological activity (e.g., antifungal or chemopreventive effects)?

  • Methodological Answer : Substituent effects are tested via SAR studies. Adding halogen atoms (e.g., Cl at position 1) enhances antifungal activity (IC50_{50} values < 10 µM against Fusarium spp.), while bulky groups (e.g., benzyloxy) improve chemopreventive profiles by modulating cytochrome P450 interactions . Bioassays include MIC (Minimum Inhibitory Concentration) tests and enzyme inhibition assays (e.g., CYP3A4).

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Cross-validate using orthogonal assays (e.g., in vitro enzymatic vs. cell-based assays). Check for impurities via LC-MS and confirm stereochemistry (e.g., racemic vs. enantiopure samples). For example, discrepancies in IC50_{50} values may arise from residual solvents (>0.1% DMF) or aggregation artifacts .

Q. What strategies optimize yield in large-scale synthesis while maintaining stereochemical integrity?

  • Methodological Answer : Use flow chemistry for controlled reaction conditions (temperature, residence time). Catalytic asymmetric methods (e.g., chiral Brønsted acids) improve enantiomeric excess (ee > 95%). For example, microwave-assisted synthesis reduces reaction time from 24 hours to 2 hours with 80% yield .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate

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